molecular formula C16H15FN2S B11600818 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-1H-benzimidazole

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11600818
M. Wt: 286.4 g/mol
InChI Key: ICGPQYGGQJRCAF-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure substituted with a fluorophenylmethylsulfanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorophenylmethylsulfanyl group is introduced to the benzodiazole core. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Uniqueness

The presence of the fluorine atom in 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These characteristics can enhance the compound’s performance in various applications, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H15FN2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H15FN2S/c1-10-7-14-15(8-11(10)2)19-16(18-14)20-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

ICGPQYGGQJRCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC=CC=C3F

Origin of Product

United States

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